molecular formula C6H8ClN7O B596151 AMiloride 15N3 CAS No. 1217169-93-1

AMiloride 15N3

Cat. No.: B596151
CAS No.: 1217169-93-1
M. Wt: 232.607
InChI Key: XSDQTOBWRPYKKA-MKZAMGNXSA-N
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Description

Amiloride 15N3: is a nitrogen-15 labeled version of amiloride, a pyrazine derivative known for its diuretic properties. Amiloride is primarily used to treat hypertension and congestive heart failure by inhibiting sodium reabsorption in the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Amiloride 15N3 can be synthesized through a multi-step process involving the incorporation of nitrogen-15 isotopes into the amiloride structure. The synthesis typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with nitrogen-15 labeled reagents under controlled conditions .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: : Amiloride 15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted pyrazine derivatives .

Mechanism of Action

Amiloride 15N3 works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. It binds to the amiloride-sensitive sodium channels, promoting the excretion of sodium and water while retaining potassium. This action helps in reducing blood pressure and managing fluid retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Amiloride 15N3 is unique due to its isotopic labeling, which makes it particularly useful in research applications involving nitrogen tracking. Its specific inhibition of sodium channels without significant effects on other ion channels also distinguishes it from other diuretics .

Properties

CAS No.

1217169-93-1

Molecular Formula

C6H8ClN7O

Molecular Weight

232.607

IUPAC Name

3,5-diamino-N-[bis(azanyl)methylidene]-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)/i10+1,11+1,14+1

InChI Key

XSDQTOBWRPYKKA-MKZAMGNXSA-N

SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N

Origin of Product

United States

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